2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride
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Description
Imidazoline compounds, which 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride might be a part of, are often used as cationic surfactants . They have a pendant group, an imidazoline head group, and a hydrocarbon tail . They are widely used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like cationic imidazolines are often synthesized from fatty acids and amines . For example, hydroxyethyl imidazolines are based on fatty acid/aminoethyl ethanolamine in the ratio of 1:1 .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including those similar in structure to 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride, have been studied for their effectiveness as corrosion inhibitors. These compounds exhibit a notable capacity to suppress the corrosion of metals such as iron and mild steel in acidic environments. Their mode of action involves adsorption onto the metal surface, forming protective layers that reduce corrosion rates. This property is particularly valuable in industrial processes where acid corrosion poses significant challenges, highlighting the practical applications of benzimidazole derivatives in material science and engineering (Khaled, 2003) (Tang et al., 2013).
Antiviral Activity
Certain benzimidazole ribonucleosides, structurally related to this compound, have been synthesized and tested for antiviral activity. These studies have revealed significant effects against human herpes viruses, with variations in substituent groups on the benzimidazole ring influencing the antiviral efficacy and cytotoxicity. The ability of these compounds to inhibit viral replication by targeting specific viral proteins or RNA processes offers promising avenues for the development of new antiviral therapies (Townsend et al., 1995).
Anticancer Properties
Research into novel benzimidazole derivatives has also uncovered their potential as anticancer agents. Compounds synthesized from benzimidazole structures have shown antiproliferative activity against various human cancer cell lines, including breast, ovarian, lung, and renal cancers. The mechanisms underlying their anticancer effects may involve the induction of cell cycle arrest and apoptosis, suggesting the therapeutic potential of benzimidazole derivatives in oncology (Hranjec et al., 2012).
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;/h2-5H,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZPBLSTXZCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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